
6-Hydroxydopamine hydrobromide
Structure
2D Structure

Eigenschaften
IUPAC Name |
5-(2-aminoethyl)benzene-1,2,4-triol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.BrH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLACDGUOKDOLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1199-18-4 (Parent) | |
Record name | Oxidopamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212972 | |
Record name | Oxidopamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-00-0 | |
Record name | 1,2,4-Benzenetriol, 5-(2-aminoethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxidopamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxidopamine hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxidopamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-aminoethyl)-4-hydroxypyrocatechol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXIDOPAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWC1D4W0WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
Historical Context of 6-Hydroxydopamine Application in Neurodegeneration Research
The use of 6-hydroxydopamine as a tool for neurodegeneration research dates back to the mid-20th century. First discovered in 1959, its utility as a catecholaminergic denervating agent was notably demonstrated by Ungerstedt in 1968, who showed that intracerebral injections of 6-OHDA in rats could cause the degeneration of the nigrostriatal pathway. elsevier.esnih.gov This pioneering work laid the foundation for the 6-OHDA-induced animal model of Parkinson's disease. jove.com
Initially, researchers utilized 6-OHDA to understand the functional roles of catecholaminergic systems in the brain. By selectively lesioning these neuronal populations, scientists could observe the resulting behavioral and physiological changes. A 1970 study, for instance, provided evidence for the selective degeneration of catecholamine neurons following 6-OHDA administration, highlighting its effect on brain norepinephrine (B1679862) and dopamine (B1211576) levels. Over the decades, the model has been refined, with ongoing research focusing on the specific cellular processes it reproduces, such as oxidative stress, neuroinflammation, and programmed cell death (apoptosis). elsevier.esnih.gov
Role of 6-Hydroxydopamine as a Selective Catecholaminergic Neurotoxin
The selectivity of 6-hydroxydopamine for catecholaminergic neurons is a consequence of its structural similarity to endogenous catecholamines like dopamine and norepinephrine. glpbio.com This resemblance allows it to be recognized and taken up from the extracellular space into the neuron by the same transport proteins responsible for clearing dopamine and norepinephrine from the synapse, namely the dopamine transporter (DAT) and the norepinephrine transporter (NAT). glpbio.com
Once inside the neuron, 6-OHDA exerts its toxic effects through a multi-faceted mechanism. glpbio.com The core of its neurotoxicity involves two primary pathways:
Oxidative Stress : 6-OHDA is highly unstable and rapidly undergoes auto-oxidation, a process that generates several cytotoxic molecules. glpbio.comnih.gov This reaction produces reactive oxygen species (ROS), including hydrogen peroxide, superoxide (B77818) radicals, and hydroxyl radicals. jneurosci.orgfrontiersin.org These ROS cause widespread oxidative damage to essential cellular components like proteins, lipids, and DNA, leading to cellular dysfunction and death. frontiersin.org
Mitochondrial Dysfunction : The neurotoxin is also a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I and Complex IV. jneurosci.orgfrontiersin.orgnih.gov By disrupting the function of these complexes, 6-OHDA impairs cellular energy production (ATP synthesis) and further increases oxidative stress, ultimately triggering apoptotic cell death pathways. jneurosci.orgwvu.edu
This two-step mechanism, involving selective uptake followed by intracellular havoc, ensures that the damage is largely confined to the neurons that express the specific transporters, making 6-OHDA a selective neurotoxin. glpbio.com
Overview of its Significance as a Preclinical Model for Parkinson's Disease Pathophysiology
The 6-OHDA model is one of the most prominent and extensively used preclinical models for Parkinson's disease (PD). glpbio.comfrontiersin.org Its significance stems from its ability to reproduce one of the primary pathological hallmarks of PD: the profound and specific loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the subsequent depletion of dopamine in the striatum. jove.comfrontiersin.org
By injecting 6-OHDA into key regions of the nigrostriatal system, such as the substantia nigra, medial forebrain bundle (MFB), or the striatum itself, researchers can create a model that mimics the progressive neurodegeneration seen in human patients. nih.govapexbt.comspandidos-publications.com This model has been instrumental in:
Investigating Pathological Mechanisms : It allows for the detailed study of cellular processes believed to be central to PD, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and apoptosis. elsevier.esnih.govresearchgate.net
Understanding Motor Deficits : The model reliably reproduces motor symptoms characteristic of parkinsonism, such as akinesia (difficulty initiating movement) and bradykinesia (slowness of movement). glpbio.comjove.com
Evaluating Therapeutic Strategies : The 6-OHDA model serves as a crucial platform for testing the efficacy of potential neuroprotective drugs, neurorestorative therapies, and treatments aimed at alleviating motor symptoms. researchgate.netnih.gov Studies have shown the model is a good predictor for the effectiveness of new dopaminergic drugs. researchgate.net
While the model does not replicate all aspects of human PD, such as the formation of Lewy bodies, it remains a cornerstone of PD research due to its robust and specific replication of dopaminergic neurodegeneration. elsevier.esnih.gov
Data Tables
Table 1: Chemical Properties of 6-Hydroxydopamine Hydrobromide
Property | Value | Source(s) |
Chemical Name | 5-(2-Aminoethyl)-1,2,4-benzenetriol hydrobromide | caymanchem.com |
Synonyms | 6-OHDA, Oxidopamine, 2,4,5-Trihydroxyphenethylamine | glpbio.comcaymanchem.com |
Molecular Formula | C₈H₁₁NO₃·HBr | caymanchem.com |
Molecular Weight | 250.09 g/mol | sigmaaldrich.com |
CAS Number | 636-00-0 | sigmaaldrich.com |
Form | Powder | sigmaaldrich.com |
Melting Point | 216-220 °C | sigmaaldrich.com |
Storage Temperature | -20°C | sigmaaldrich.com |
Q & A
Q. How should 6-OHDA solutions be prepared and stored to ensure stability in experimental settings?
6-OHDA is highly susceptible to oxidation, requiring careful preparation. Dissolve the compound in sterile saline or water containing 0.01–0.2% ascorbic acid to prevent degradation . For in vitro studies, solubility in DMSO (≥25 mg/mL) is effective, but solutions should be prepared fresh due to instability . Storage recommendations vary: desiccate at -20°C for long-term stability or 4°C under nitrogen for short-term use . Validate solution integrity via HPLC or spectrophotometric analysis before critical experiments.
Q. What are the standard protocols for inducing Parkinson’s disease (PD) models using 6-OHDA in rodents?
The most common method involves unilateral stereotaxic injections into the striatum (e.g., 4 µg in 2 µL at 0.5 µL/min) or medial forebrain bundle (MFB) to induce dopaminergic neuron loss . Coordinates for striatal injections are typically 0.5 mm anterior to bregma, 2.0 mm lateral, and 2.5 mm deep . Acute models (MFB injections) cause rapid neuron death within days, while striatal injections produce a slower, partial degeneration over weeks, mimicking chronic PD . Post-injection validation includes amphetamine-induced rotational behavior (≥7 full turns/minute indicates successful lesioning) and tyrosine hydroxylase (TH) immunohistochemistry .
Q. How is neurotoxicity quantified in 6-OHDA-treated cell cultures?
In vitro neurotoxicity is assessed using lactate dehydrogenase (LDH) release assays or cell viability markers (e.g., MTT). For primary nigral cultures, 200 µM 6-OHDA induces ~75% neuronal loss, measured via LDH . Include antioxidant controls (e.g., N-acetylcysteine) to distinguish oxidative stress-mediated toxicity. Parallel assays for caspase-3 activation or mitochondrial membrane potential (JC-1 staining) can confirm apoptosis pathways .
Advanced Research Questions
Q. How can variability in 6-OHDA-induced lesion extent be minimized across animal cohorts?
Variability arises from injection accuracy, dose consistency, and animal age/strain. Mitigation strategies:
- Dose calibration : Pre-test batches for potency; higher doses (e.g., 20 µg in MFB) ensure complete lesions but risk mortality .
- Stereotaxic validation : Use post-operative MRI or fiducial markers to confirm injection placement .
- Lesion validation : Combine rotational behavior with TH+ neuron counts in substantia nigra .
- Animal selection : Use age-matched males to reduce hormonal variability .
Q. What advanced models combine 6-OHDA with other toxins or genetic modifications to study PD comorbidities?
- Dual toxin models : Co-administer 6-OHDA (dopaminergic lesion) with LPS (neuroinflammation) to study glial activation .
- Genetic crosses : Use 6-OHDA in α-synuclein transgenic mice to accelerate Lewy body pathology .
- Sympathetic denervation : Inject 6-OHDA (0.1 mg/mL) into peripheral arteries (e.g., femoral) to study autonomic dysfunction in PD . Validate via glyoxylic acid staining for sympathetic fibers .
Q. How can off-target effects of 6-OHDA in peripheral sympathetic denervation studies be addressed?
6-OHDA’s systemic administration non-specifically damages catecholaminergic neurons. To localize effects:
- Topical application : Apply 6-OHDA (0.1 mg/mL in Krebs buffer) directly to isolated arteries, followed by extensive washing .
- Dose optimization : Lower concentrations (10 µg/µL) minimize diffusion in CNS studies .
- Validation : Confirm specificity via Western blot for TH and NPY in target vs. adjacent tissues .
Q. How should contradictory findings on 6-OHDA’s neuroprotective or neurotoxic effects be reconciled?
Discrepancies often stem from dose, timing, and model differences:
- Low doses (≤50 µM) : May upregulate antioxidant genes (e.g., parkin) temporarily, mimicking protection .
- High doses (≥100 µM) : Overwhelm defenses, causing irreversible oxidative damage .
- Timing : Early intervention (e.g., CeONP at 1 mg/kg 3 weeks post-lesion) rescues function, while delayed treatments fail . Standardize outcome measures (e.g., striatal dopamine levels vs. behavioral recovery) across studies .
Q. What emerging techniques adapt 6-OHDA for use in 3D cultures or organoid models?
- Organoid dosing : Apply 6-OHDA (100–200 µM) to midbrain organoids for 48–72 hours, mimicking chronic degeneration .
- Microfluidics : Use gradient generators to simulate 6-OHDA diffusion in blood-brain barrier models .
- Multi-omics validation : Pair RNA-seq with metabolomics to identify pathways rescued by experimental therapies (e.g., TPP-CeONP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.